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Compound of Interest

Compound Name: S-(+)-GABOB

Cat. No.: B1674389 Get Quote

S-(+)-GABOB: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the chemical structure, properties, and

biological activities of S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB). The information

is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification
S-(+)-GABOB, an enantiomer of γ-amino-β-hydroxybutyric acid (GABOB), is a structural

analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] The

introduction of a hydroxyl group at the third carbon atom creates a chiral center, resulting in two

stereoisomers: S-(+)-GABOB and R-(-)-GABOB.[2]
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Identifier Value

IUPAC Name (3S)-4-amino-3-hydroxybutanoic acid[3]

Synonyms

(S)-4-Amino-3-hydroxybutyric acid, S-(+)-4-

Amino-3-hydroxybutanoic acid, GABOB (beta-

hydroxy-GABA)[4][5]

CAS Number 7013-05-0[4]

Molecular Formula C4H9NO3[4]

SMILES O=C(O)C--INVALID-LINK--CN[3][6]

InChI Key YQGDEPYYFWUPGO-VKHMYHEASA-N[3]

Physicochemical Properties
S-(+)-GABOB is a white to light yellow crystalline powder.[4] A summary of its key

physicochemical properties is presented below.

Property Value Reference

Molecular Weight 119.12 g/mol [4][5]

Melting Point 207-212 °C [4][5]

Specific Rotation [α] +17.2° (c=1.23, H2O) [4]

Solubility Soluble in water and DMSO. [5][6]

Biological Activity and Pharmacological Properties
S-(+)-GABOB is an endogenous metabolite of GABA and exhibits activity as a

neurotransmitter, primarily through its interaction with GABA receptors.[3][6] It is recognized for

its anticonvulsant properties.[1]

Receptor Binding Profile and Enantioselectivity
The stereochemistry of GABOB significantly influences its affinity and efficacy at different

GABA receptor subtypes.
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Receptor Subtype S-(+)-GABOB Activity R-(-)-GABOB Activity

GABAA Receptor Higher affinity agonist Lower affinity agonist

GABAB Receptor Partial agonist More potent agonist

GABAC Receptor (ρ1 wild-

type)
Full agonist (EC50 = 45 μM)

More potent agonist (EC50 =

19 μM)

GABAC Receptor (ρ1 T244S

mutant)

Competitive antagonist (KB =

204.0 ± 14.3 μM)
Weak partial agonist

Data compiled from multiple sources.[1][2][7][8]

Signaling Pathways
As an agonist at GABA receptors, S-(+)-GABOB can modulate neuronal excitability through

various signaling cascades. The activation of metabotropic GABAB receptors, for instance,

initiates a G-protein-mediated signaling pathway.
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Caption: GABAB receptor signaling pathway activated by S-(+)-GABOB.

Experimental Protocols
Synthesis of S-(+)-GABOB
A common synthetic route to S-(+)-GABOB starts from ethyl (S)-4-chloro-3-hydroxybutyrate.

The following is a generalized protocol based on published methods.[4]
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Caption: General synthetic workflow for S-(+)-GABOB.

Methodology:
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Amination: Ethyl (S)-4-chloro-3-hydroxybutyrate is reacted with a suitable amine to introduce

the amino group. This step often involves the use of a protecting group for the amine.

Deprotection/Reduction: The protecting group is removed, often concurrently with the

reduction of any other necessary functional groups. A common method is catalytic

hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

Hydrolysis: The ester is hydrolyzed to the carboxylic acid, typically under acidic or basic

conditions.

Purification: The final product, S-(+)-GABOB, is purified, for example, by recrystallization

from a solvent mixture like ethanol-water to yield a white solid.[4]

Receptor Binding Assay (Conceptual)
To determine the binding affinity of S-(+)-GABOB to a specific GABA receptor subtype, a

competitive radioligand binding assay can be employed.

Methodology:

Membrane Preparation: Prepare crude synaptic membranes from a tissue source expressing

the receptor of interest (e.g., rat brain) or from cell lines overexpressing a specific

recombinant receptor subtype.

Incubation: Incubate the membranes with a known concentration of a suitable radioligand

(e.g., [³H]-GABA) and varying concentrations of S-(+)-GABOB.

Separation: Separate the bound and free radioligand, typically by rapid filtration.

Quantification: Measure the radioactivity of the filters to determine the amount of bound

radioligand.

Data Analysis: Plot the percentage of specific binding against the concentration of S-(+)-
GABOB. The IC₅₀ (the concentration of S-(+)-GABOB that inhibits 50% of specific

radioligand binding) can then be calculated and converted to a Ki (inhibition constant).

Conclusion
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S-(+)-GABOB is a chiral molecule with distinct pharmacological properties that differ from its R-

(-) enantiomer. Its activity as a GABA receptor agonist, particularly at GABAA and GABAC

receptors, underscores its potential as a modulator of inhibitory neurotransmission. The

detailed understanding of its structure, properties, and interactions with specific receptor

subtypes is crucial for the development of novel therapeutics targeting the GABAergic system.

Further research into its enantioselective actions will continue to provide valuable insights for

rational drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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